(2S,4S)-4-Fluoro-2-methylpiperidine
Description
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
(2S,4S)-4-fluoro-2-methylpiperidine |
InChI |
InChI=1S/C6H12FN/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
YKJGQFJFDSSLBX-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1)F |
Canonical SMILES |
CC1CC(CCN1)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s,4s 4 Fluoro 2 Methylpiperidine and Its Stereoisomers
Stereoselective and Enantioselective Approaches to Fluorinated Piperidines
The synthesis of fluorinated piperidines with defined stereochemistry presents a considerable challenge. nih.gov Traditional methods often involve lengthy multi-step sequences and lack general applicability. researchgate.netnih.gov Consequently, the development of efficient and stereocontrolled strategies is of high importance.
Palladium-Catalyzed Annulation and Cyclization Strategies
Palladium catalysis has emerged as a powerful tool for the construction of N-heterocycles, including fluorinated piperidines. nih.govmdpi.com These methods often offer high modularity and functional group tolerance.
A notable palladium-catalyzed [4+2] annulation strategy provides a versatile route to highly functionalized 3-fluoropiperidines. nih.gov This approach utilizes readily available α-fluoro-β-ketoesters as key building blocks. The modular nature of this method allows for the rapid assembly of the piperidine (B6355638) core, and the resulting products contain orthogonal functional groups that can be further elaborated. nih.gov For instance, the reaction can be employed to synthesize 2-aryl 3-trifluoromethylthio-piperidines with high cis-stereocontrol. nih.gov
A key advantage of this methodology is the ability to circumvent the limitations associated with the poor reactivity of α-fluoroketones in other synthetic sequences. nih.gov The resulting piperidine imines are valuable intermediates that can undergo selective functionalization, such as cross-metathesis, demonstrating their synthetic utility. nih.gov
| Entry | Aryl Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| 1 | Phenyl | 13a | 85 | >20:1 |
| 2 | 4-Fluorophenyl | 13b | 82 | >20:1 |
| 3 | 4-Chlorophenyl | 13c | 88 | >20:1 |
| 4 | 4-Bromophenyl | 13d | 81 | >20:1 |
| 5 | 4-Methylphenyl | 13e | 79 | >20:1 |
| 6 | 4-Methoxyphenyl | 13f | 75 | >20:1 |
| 7 | 2-Thienyl | 13g | 70 | >20:1 |
Palladium-catalyzed intramolecular aminofluorination of unactivated alkenes represents another significant strategy for synthesizing fluorinated piperidines. nih.govacs.org This method affords vicinal fluoroamine products with high regioselectivity. acs.org The proposed mechanism involves a Pd(II/IV) catalytic cycle, where the formation of the C-F bond can occur through direct reductive elimination from a Pd(IV) intermediate or via an SN2 nucleophilic attack by fluoride (B91410). acs.org
This strategy has been successfully applied in the total synthesis of fluorinated alkaloids like 6-(R)-fluoroswainsonine and 5-(R)-fluorofebrifugine. acs.orgnih.gov A key intermediate, (4aS,7R,8aR)-7-fluoro-5-tosylhexahydro-4H- nih.govnih.govdioxino[5,4-b]pyridine, is obtained with high diastereoselectivity through an optimized palladium-catalyzed aminofluorination of an alkene. acs.orgnih.gov
Catalytic Hydrogenation of Fluoropyridine Precursors
The catalytic hydrogenation of readily available fluoropyridines is a direct and atom-economical approach to fluorinated piperidines. acs.orgnih.gov However, this strategy faces challenges such as catalyst deactivation by the basic nitrogen heterocycle and competing hydrodefluorination reactions. nih.govresearchgate.net
To overcome the challenges of direct hydrogenation, a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been developed. nih.govnih.govspringernature.com This strategy enables the highly diastereoselective synthesis of a wide range of substituted all-cis-(multi)fluorinated piperidines. nih.govnih.gov The process involves an initial dearomatization of the fluoropyridine precursor, which facilitates the subsequent hydrogenation. springernature.com
Initial studies identified [Rh(COD)Cl]₂ as a suitable catalyst, with a Rh-CAAC complex proving to be optimal. nih.gov The reaction conditions, including solvent and concentration, were further optimized. nih.gov This DAH process has been successfully applied to prepare fluorinated analogues of commercial drugs and other valuable compounds like fluorinated PipPhos and ionic liquids. nih.govnih.gov A limitation of this method is the intolerance of polar and protic functional groups due to the use of the hydridic reagent HBpin. acs.orgnih.gov
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | 3-Fluoropyridine | all-cis-3-Fluoropiperidine | 85 | >20:1 |
| 2 | 3,5-Difluoropyridine | all-cis-3,5-Difluoropiperidine | 78 | >20:1 |
| 3 | 2-Methyl-5-fluoropyridine | all-cis-5-Fluoro-2-methylpiperidine | 75 | >20:1 |
| 4 | 4-Fluoro-2-methylpyridine | all-cis-4-Fluoro-2-methylpiperidine | N/A | N/A |
A robust and simple method for the cis-selective hydrogenation of fluoropyridines has been developed using a common heterogeneous palladium catalyst. acs.orgnih.gov This protocol enables the transformation of cheap and abundant fluoropyridines into valuable fluorinated piperidines in good yields and with high diastereoselectivities. acs.orgnih.gov
A key advantage of this method is its tolerance to air and moisture, making it highly practical. acs.orgnih.gov Furthermore, it allows for the chemoselective reduction of fluoropyridines in the presence of other aromatic systems like benzene (B151609) and imidazole (B134444) rings. acs.orgnih.gov The utility of this method has been demonstrated by the synthesis of fluorinated derivatives of important drug molecules and the preparation of enantioenriched fluorinated piperidines. acs.orgnih.gov For instance, 5-fluoro-2-phenylpiperidine and a series of multifluorinated 2-aryl-5-fluoropiperidines have been synthesized with good to moderate yields and high diastereoselectivities. acs.orgnih.gov
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | 3-Fluoropyridine | cis-3-Fluoropiperidine | 80 (as Cbz derivative) | >20:1 |
| 2 | 3,5-Difluoropyridine | cis-3,5-Difluoropiperidine | 30 (as Cbz derivative) | >20:1 |
| 3 | 5-Fluoro-2-phenylpyridine | cis-5-Fluoro-2-phenylpiperidine | 72 | 10:1 |
| 4 | 4-Fluoro-2-methylpyridine | cis-4-Fluoro-2-methylpiperidine | N/A | N/A |
Rhodium-Catalyzed Reductive Transamination of Pyridinium (B92312) Salts
A novel and effective method for the synthesis of N-aryl piperidines is the rhodium-catalyzed reductive transamination of pyridinium salts. researchgate.netresearchgate.netacs.orgnih.gov This process involves a transfer hydrogenation mechanism, offering a new pathway for the conversion of readily available pyridine (B92270) derivatives into their saturated piperidine counterparts. researchgate.netnih.gov
The reaction is initiated by the rhodium-catalyzed transfer hydrogenation of a pyridinium salt using formic acid as the hydrogen source. This leads to the formation of a dihydropyridine (B1217469) intermediate. This intermediate is then intercepted by water, leading to hydrolysis and ring-opening. The subsequent reductive amination with an external (hetero)aryl amine affords the final N-(hetero)aryl piperidine product. researchgate.netresearchgate.net A plausible mechanism involves the formation of a dihydropyridine, which undergoes ring-opening to a dicarbonyl intermediate. Reductive amination with an amine then proceeds via an iminium ion to yield the piperidine. nih.gov
This methodology has been shown to be effective for a range of 2-substituted pyridinium salts, yielding N-arylated piperidines in good yields. acs.org For instance, the reaction of various 2-aryl and 2-alkyl substituted pyridinium salts with p-anisidine (B42471) under optimized conditions—typically using [Cp*RhCl2]2 as the catalyst in a CH2Cl2/H2O solvent system at 40 °C—provides the corresponding N-arylated piperidines. researchgate.netacs.org The reaction demonstrates tolerance for different substituents at the C3 position of the pyridinium ring, successfully producing 2-methylpiperidine (B94953) derivatives. acs.org While the direct synthesis of (2S,4S)-4-Fluoro-2-methylpiperidine using this method has not been explicitly detailed in the reviewed literature, the established tolerance for substituents on the pyridine ring suggests its potential applicability to fluorinated substrates.
Strategies to Mitigate Hydrodefluorination during Hydrogenation
A significant challenge in the synthesis of fluorinated piperidines via the hydrogenation of fluoropyridines is the competing hydrodefluorination side reaction, which leads to the undesired non-fluorinated product. thieme-connect.com Several strategies have been developed to enhance the chemoselectivity of this transformation.
One effective approach involves the use of specific heterogeneous catalysts under acidic conditions. For example, the combination of Pd(OH)2 on carbon with aqueous HCl in methanol (B129727) has been demonstrated as a suitable system for the hydrogenation of fluorinated pyridines, successfully yielding (multi)fluorinated piperidines with high cis-selectivity. thieme-connect.com
Another strategy involves a dearomatization-hydrogenation (DAH) process. This one-pot, two-step method utilizes a rhodium-carbene catalyst with pinacol (B44631) borane (B79455) (HBpin) to first dearomatize the fluoropyridine precursor. The resulting intermediate is then hydrogenated to afford all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.govrsc.orgnih.gov This method avoids catalyst deactivation and suppresses hydrodefluorination. nih.gov
The choice of catalytic system can also influence the regioselectivity of any residual hydrodefluorination. Zirconocene-based catalysts, for instance, have shown selectivity for hydrodefluorination at the 4-position of pentafluoropyridine. researchgate.net In contrast, binuclear rhodium complexes used with silanes as the hydrogen source can exhibit different selectivities depending on the reaction conditions; stoichiometric reactions may favor ortho-hydrodefluorination, while catalytic conditions can lead to para-hydrodefluorination. researchgate.net
| Strategy | Catalytic System | Key Features |
| Acidic Hydrogenation | Pd(OH)₂/C, aq. HCl, MeOH | Simple, robust, cis-selective hydrogenation of fluoropyridines. thieme-connect.com |
| Dearomatization-Hydrogenation (DAH) | Rhodium-carbene complex, HBpin, H₂ | One-pot, two-step process; highly diastereoselective for all-cis products; avoids catalyst deactivation. nih.govrsc.org |
| Selective Catalytic Systems | Zirconocene complexes or Binuclear Rhodium complexes | Can influence the regioselectivity of hydrodefluorination if it occurs. researchgate.netresearchgate.net |
Chiral Pool Synthesis Strategies
Utilization of Naturally Derived Chirality for Fluoro-Piperidine Scaffolds
The principles of chiral pool synthesis are applicable to the construction of complex fluorinated molecules, including precursors to fluoro-piperidine scaffolds. A notable example is the synthesis of the stereoisomers (2S,4S)- and (2S,4R)-5-fluoroleucine. rsc.org In these syntheses, the stereochemistry of a chiral precursor is used to direct the formation of the new stereocenters in the target fluorinated amino acid. This methodology provides a route to these compounds in quantities sufficient for applications such as incorporation into proteins for folding studies. rsc.org
Similarly, the natural sugar arabinose has been employed as a chiral starting material to generate diastereomerically pure 2-oxazolidinone-fused aziridines. These intermediates serve as versatile precursors for a variety of fluorinated compounds, demonstrating how the chirality from a simple sugar can be transferred to create complex, polyoxygenated organofluorides. researchgate.net
Diastereomerically Pure Aziridine (B145994) Precursors and Fluoride Ring Opening
A sophisticated strategy for introducing fluorine into a piperidine ring involves the ring-opening of a diastereomerically pure aziridine or aziridinium (B1262131) ion precursor with a fluoride source. researchgate.netnih.gov This method allows for precise control over the stereochemistry of the resulting fluorinated product.
The process can start with the formation of an aziridinium ion from a β-hydroxyamine using a reagent like diethylaminosulfur trifluoride (DAST), which drives the formation of the three-membered ring that is subsequently opened by fluoride. nih.gov Alternatively, stable aziridinium ions can be generated from enantiomerically pure 2-substituted 1-phenylethyl-aziridines by reaction with an activating agent like methyl trifluoromethanesulfonate. rsc.orgnih.gov These stable intermediates can then be reacted with various nucleophiles.
The regioselectivity of the fluoride ring-opening of aziridine-containing piperidines can be predicted and even controlled. For instance, the regiochemical outcome of the reaction with tetrabutylammonium (B224687) fluoride (TBAF) can be switched by the strategic protection or deprotection of the piperidine nitrogen, which alters the conformational constraints of the system. researchgate.net
Biocatalytic and Chemo-Enzymatic Syntheses
Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis for the preparation of enantiopure pharmaceuticals and building blocks. bit.edu.cn
Biocatalytic Desymmetrization Approaches
Biocatalytic desymmetrization has emerged as a highly effective strategy for the large-scale, enantioselective synthesis of fluorinated piperidines. acs.orgthieme-connect.comacs.org This approach involves the use of an enzyme to selectively react with one of two prochiral functional groups in a meso starting material, thereby creating a chiral product with high enantiomeric excess. acs.orgacs.org
A successful application of this method was the synthesis of over 400 grams of (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid, a key chiral building block. The synthesis began with the desymmetrization of a meso-piperidine-3,5-dicarboxylate derivative. acs.orgacs.org Various enzymes were screened for this transformation, with lipases showing particular promise. researchgate.net For instance, lipase (B570770) from Candida cylindracea (also known as Candida rugosa) was identified as an effective catalyst for the selective hydrolysis of the diester starting material. acs.orgacs.org
The process was optimized for large-scale production, achieving high conversion and excellent enantiomeric excess. acs.org The workup of the biocatalytic step was also refined to minimize solvent usage, making the process more sustainable for industrial applications. acs.org This chemo-enzymatic approach, often coupled with other modern synthetic techniques like flow chemistry for subsequent transformations, highlights the power of integrating biocatalysis into complex synthetic routes to deliver enantiopure fluorinated piperidines on an industrial scale. thieme-connect.comacs.org
| Enzyme | Substrate | Product | Conversion/ee |
| Pig Liver Esterase | meso-piperidine-3,5-dicarboxylate derivative | Chiral monoacid | 96% conv., 27% ee acs.orgacs.org |
| Candida cylindracea Lipase (CCL) | meso-piperidine-3,5-dicarboxylate derivative | Chiral monoacid | 20% conv., 78% ee (initial screen) acs.orgacs.org |
| Optimized CCL Process | meso-7 | (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid (8) | 92% yield, 94.3% ee (450 g scale) acs.org |
Flow Photochemical Decarboxylative Fluorination
A recently developed method for the synthesis of fluoropiperidines involves a flow photochemical decarboxylative fluorination. acs.org This technique was successfully employed to produce over 400 grams of (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid, a key building block. acs.org The process starts with a biocatalytic desymmetrization on a large scale, followed by the flow photochemical step. acs.org
Initial conditions for the fluorination were improved by increasing the amount of Selectfluor, which led to a higher reaction conversion from approximately 90% to 97%. acs.org The reaction, conducted on a 336-gram scale with a 15-minute residence time, yielded a 71:29 diastereomeric ratio. acs.org Subsequent purification by chiral Supercritical Fluid Chromatography (SFC) afforded the desired (3S,5S) isomer in 52% yield and with an enantiomeric excess of 99.3%. acs.org This visible light-promoted photoredox catalysis represents a redox-neutral and operationally simple method for fluorination that is applicable to a wide range of carboxylic acids. researchgate.netprinceton.edu The mechanism involves the photon-induced oxidation of a carboxylate to a carboxyl radical, which then undergoes rapid carbon dioxide extrusion and fluorine atom transfer from a fluorinating agent. researchgate.netprinceton.edu
| Parameter | Condition/Result |
| Reactant | N-benzoyl-4-piperidinecarboxylic acid |
| Fluorinating Agent | Selectfluor |
| Photocatalyst | Ir[dF(CF3)ppy]2(dtbbpy)PF6 |
| Base | Disodium hydrogen phosphate |
| Light Source | Blue LED |
| Conversion | ~97% |
| Diastereomeric Ratio | 71:29 |
| Yield (after SFC) | 52% |
| Enantiomeric Excess | 99.3% |
This table summarizes the optimized conditions and results for the flow photochemical decarboxylative fluorination.
Multi-Enzymatic and One-Pot Chemo-Enzymatic Routes to Trisubstituted Piperidines
The synthesis of stereochemically defined piperidines can be achieved through multi-enzymatic and one-pot chemo-enzymatic strategies. nih.gov These methods combine the high selectivity of biocatalysts with the versatility of chemical reactions. rsc.org A key approach involves the asymmetric dearomatization of activated pyridines. nih.gov
Ring-Expansion and Cyclization Reactions
Ring-Expansion from Substituted Cyclopropanes
The synthesis of piperidine derivatives can be achieved through the ring-expansion of substituted cyclopropanes. This method provides a pathway to various substituted piperidines. For example, a (4 + 1) annulation reaction of donor-acceptor 2-aroylcyclopropanes with selenium or sulfur powder can produce selenophene (B38918) and thiophene (B33073) derivatives, demonstrating the utility of cyclopropanes as synthons for larger rings. acs.org Specifically, diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity via piperidine ring expansion. rsc.org
Intramolecular Radical C-H Amination/Cyclization
Intramolecular radical C-H amination and cyclization present a powerful strategy for the synthesis of piperidines. mdpi.com These reactions can be initiated through various means, including electrolysis and catalysis by copper(I) or copper(II) complexes. mdpi.comresearchgate.net For instance, a radical-mediated C-H cyanation followed by cyclization with DIBAL-H has been used to produce chiral piperidines. mdpi.com Another approach involves a visible-light-promoted intramolecular reductive cyclization using tris(trimethylsilyl)silane, which proceeds without the need for a transition metal or an additional photocatalyst. rsc.org These methods are advantageous for their ability to form C-N bonds under relatively mild conditions. mdpi.com
Aza-Prins Reactions for Fluorinated Piperidine Ring Assembly
The aza-Prins reaction is a valuable tool for constructing the piperidine ring, particularly for introducing a fluorine atom at the 4-position. nih.gov This cyclization between a homoallylamine and an aldehyde is typically promoted by a Lewis acid. nih.gov When a stoichiometric amount of boron trifluoride etherate (BF₃·OEt₂) is used, it can act as both the Lewis acid and the fluoride source, quenching the intermediate carbocation to yield a 4-fluoropiperidine (B2509456). nih.gov
These reactions can produce the fluorinated piperidine products in good yields, although often with only moderate diastereoselectivity. nih.gov The use of microwave irradiation has been shown to accelerate these Prins fluorination reactions. nih.gov The aza-Prins reaction's scope has been explored, demonstrating its utility in generating the C-F bond within heterocyclic systems. nih.gov
| Reactants | Lewis Acid | Conditions | Product | Diastereoselectivity |
| Homoallylamine, Aldehyde | BF₃·OEt₂ (stoichiometric) | Standard | 4-Fluoropiperidine | Moderate |
| Homoallylamine, Aldehyde | BF₃·OEt₂ (stoichiometric) | Microwave | 4-Fluoropiperidine | Moderate |
This table presents a general overview of the aza-Prins reaction for synthesizing 4-fluoropiperidines.
Control of Stereochemistry and Enantiopurity in Synthesis
The precise control of stereochemistry is a critical aspect in the synthesis of this compound and its stereoisomers. The biological activity of these fluorinated piperidines is intrinsically linked to their three-dimensional arrangement. Therefore, synthetic strategies are meticulously designed to control the formation of the two stereocenters at the C2 and C4 positions, ensuring high diastereoselectivity and enantiopurity of the final product.
Diastereoselectivity and Enantioselectivity Control in Key Synthetic Steps
Achieving the desired (2S,4S) configuration requires synthetic methods that can selectively form one diastereomer over the other three possibilities. Key strategies often involve asymmetric transformations that set the absolute configuration of the stereocenters with high fidelity.
One of the most powerful techniques for establishing the stereochemistry in piperidine rings is asymmetric hydrogenation . For instance, in the synthesis of a closely related compound, enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine, a rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene was employed. acs.orgthieme-connect.com This key step established the cis-relationship between the fluorine and the amino group with exceptional enantio- and diastereoselectivity. acs.orgthieme-connect.com The choice of a chiral phosphine (B1218219) ligand is paramount in such reactions to induce facial selectivity in the hydrogenation of the prochiral double bond.
Another effective strategy involves the use of chiral building blocks or chiral pool synthesis . This approach starts from readily available enantiopure starting materials, where one or more stereocenters are already set. For example, the synthesis of stereoisomers of cis-fluoro-ohmefentanyl, a complex piperidine derivative, relied on starting materials with predetermined absolute configurations to control the final stereochemical outcome. nih.gov
Furthermore, diastereoselective reductions of cyclic ketones or imines are commonly employed. The stereochemical outcome of these reductions can often be directed by the existing stereocenters in the molecule or by the use of sterically demanding reducing agents.
The stereocontrolled total synthesis of cis-4-hydroxy-2-methyl piperidine has been achieved through the diastereoselective functionalization of a chiral bicyclic lactam derived from (R)-(-)-2-phenylglycinol. rsc.org This highlights a strategy where an initial chiral auxiliary guides the formation of a new stereocenter, leading to a product with high diastereomeric excess. rsc.org Subsequent transformations can then be performed to introduce the fluorine atom and complete the synthesis.
The table below summarizes key methodologies and their effectiveness in controlling stereochemistry.
| Synthetic Strategy | Key Transformation | Stereochemical Control | Typical Selectivity | Reference |
| Asymmetric Hydrogenation | Hydrogenation of a tetrasubstituted fluoroalkene | Enantio- and Diastereoselective | >99% ee, high dr | acs.orgthieme-connect.com |
| Chiral Pool Synthesis | Utilization of enantiopure starting materials | Pre-determined stereocenters | Dependent on starting material purity | nih.gov |
| Diastereoselective Functionalization | Alkylation/Reduction of chiral bicyclic lactams | Chiral auxiliary control | High diastereomeric excess | rsc.org |
| Deoxyfluorination | Fluorination of chiral hydroxy-piperidines | Substrate-controlled diastereoselectivity | Varies with substrate and reagent | rsc.org |
Chiral Auxiliary and Catalyst-Based Strategies
To achieve high levels of enantiopurity, modern synthetic methodologies heavily rely on the use of chiral auxiliaries and catalysts.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic sequence to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. A notable example is the use of phenylglycinol-derived bicyclic lactams in the synthesis of substituted piperidines. rsc.org The chiral framework of the lactam effectively shields one face of the molecule, forcing the incoming electrophile or nucleophile to attack from the less hindered side, thus ensuring high diastereoselectivity. rsc.org
Catalyst-based strategies , particularly asymmetric catalysis, offer a more elegant and atom-economical approach. In this context, a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of fluorinated piperidines, rhodium and ruthenium-based catalysts, in combination with chiral phosphine ligands, have proven to be highly effective in asymmetric hydrogenations. acs.orgthieme-connect.com For example, the combination of Rh(NBD)2BF4 and the chiral bisphosphine ligand Walphos 003 was crucial for the highly enantio- and diastereoselective synthesis of a cis-3-fluoro-4-aminopiperidine derivative. acs.org
The development of organocatalysis has also provided powerful tools for the enantioselective synthesis of heterocyclic compounds. Chiral phosphoric acids, for instance, have been used to catalyze intramolecular aza-Michael reactions to produce fluorinated indolizidinone derivatives with excellent enantioselectivities. nih.gov This type of catalysis could potentially be adapted for the synthesis of chiral fluorinated piperidines.
The following table provides examples of chiral catalysts and auxiliaries used in the synthesis of related chiral piperidines.
| Approach | Reagent/Catalyst | Application | Achieved Selectivity | Reference |
| Chiral Auxiliary | (R)-(-)-2-phenylglycinol | Synthesis of chiral bicyclic lactams for diastereoselective alkylation | High diastereoselectivity | rsc.org |
| Asymmetric Catalysis | Rh(NBD)2BF4 / Walphos 003 | Asymmetric hydrogenation of a tetrasubstituted fluoroalkene | >99.5:0.5 er | acs.org |
| Organocatalysis | (S)-TRIP-derived phosphoric acid | Enantioselective intramolecular aza-Michael reaction | Excellent enantioselectivities | nih.gov |
Influence of Protecting Groups on Stereochemical Outcome and Isolation
Protecting groups play a multifaceted role in the synthesis of this compound. Beyond their primary function of masking reactive functional groups, they can significantly influence the stereochemical outcome of reactions and facilitate the isolation and purification of intermediates.
The choice of a nitrogen protecting group can impact the conformation of the piperidine ring, thereby influencing the facial selectivity of subsequent transformations. For example, a bulky protecting group like tert-butoxycarbonyl (Boc) can favor a specific chair conformation, which in turn can direct the approach of a reagent to a particular face of the molecule, enhancing diastereoselectivity. In the synthesis of a cis-4-amino-3-fluoro-1-methylpiperidine, a Boc group was used to protect the amino functionality, which was crucial for the subsequent highly selective rhodium-catalyzed asymmetric hydrogenation. acs.orgthieme-connect.com
Furthermore, protecting groups can be instrumental in the separation of diastereomers. The different physical properties imparted by certain protecting groups can allow for the separation of stereoisomers by crystallization or chromatography. For instance, in some synthetic sequences, the formation of diastereomeric salts with a chiral acid or base can be used to resolve a racemic mixture.
The strategic use of protecting groups also allows for orthogonal deprotection schemes, where one protecting group can be selectively removed in the presence of others. This is essential in multi-step syntheses to unmask functional groups at specific stages for further elaboration. Common protecting groups for the nitrogen atom in piperidine synthesis include Boc, carbamates like benzyloxycarbonyl (Cbz), and benzyl (B1604629) (Bn) groups. The choice of protecting group depends on its stability to the reaction conditions employed in subsequent steps and the conditions required for its removal. total-synthesis.com
The table below outlines common protecting groups and their relevance in piperidine synthesis.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Influence on Synthesis | Reference |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong acid (e.g., TFA, HCl) | Can influence ring conformation, facilitates purification. | acs.orgthieme-connect.com |
| Benzyl | Bn | Benzyl bromide or chloride | Hydrogenolysis (H2, Pd/C) | Stable to many reagents, can be removed under mild conditions. | acs.org |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H2, Pd/C) | Common in peptide synthesis, stable to a range of conditions. | total-synthesis.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Bn, Cbz) groups. | total-synthesis.com |
Spectroscopic and Structural Elucidation of 2s,4s 4 Fluoro 2 Methylpiperidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (2S,4S)-4-fluoro-2-methylpiperidine in solution. By analyzing the spectra of different nuclei, researchers can piece together the molecular framework and its conformational dynamics.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy provides critical information about the number of different types of protons and their connectivity within the molecule. In the ¹H NMR spectrum of a this compound derivative, distinct signals will appear for the protons on the piperidine (B6355638) ring and the methyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment, which is significantly affected by the electronegative fluorine atom and the nitrogen atom of the piperidine ring.
For instance, the proton attached to the same carbon as the fluorine atom (H-4) would exhibit a characteristic chemical shift and would be split into a doublet by the fluorine atom. Similarly, the protons on the carbons adjacent to the nitrogen (C-2 and C-6) and the methyl group protons will have specific chemical shifts and coupling patterns that help in their assignment. The integration of the signals provides the ratio of the number of protons of each type.
Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 2.80 - 2.95 | m |
| H-3eq | 1.85 - 2.00 | m |
| H-3ax | 1.60 - 1.75 | m |
| H-4 | 4.60 - 4.80 | dm |
| H-5eq | 1.90 - 2.05 | m |
| H-5ax | 1.55 - 1.70 | m |
| H-6eq | 3.10 - 3.25 | m |
| H-6ax | 2.60 - 2.75 | m |
| CH₃ | 1.10 - 1.25 | d |
Note: This is a representative table. Actual chemical shifts and multiplicities can vary depending on the solvent and specific substituents.
¹⁹F NMR for Fluorine Environment and Conformational Studies
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. nih.gov Since ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio, it yields strong signals. nih.gov The ¹⁹F chemical shift is very sensitive to the electronic and steric environment, making it a powerful probe for conformational analysis. nih.gov
In this compound, the piperidine ring can exist in two chair conformations. The fluorine atom can occupy either an axial or an equatorial position. These two conformations will be in equilibrium, and the ¹⁹F NMR spectrum can reveal the preferred conformation. The chemical shift of the fluorine atom will be different in the axial and equatorial positions. Furthermore, the coupling constants between the fluorine and adjacent protons (³J(¹⁹F,¹H)) are highly dependent on the dihedral angle, providing further insight into the conformational preference.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
The carbon atom bonded to the fluorine (C-4) will show a characteristic large one-bond coupling constant (¹J(¹³C,¹⁹F)) and will appear as a doublet. The carbons adjacent to the fluorine (C-3 and C-5) will exhibit smaller two-bond coupling constants (²J(¹³C,¹⁹F)). Similarly, the carbon atoms of the methyl group (at C-2) and the carbons adjacent to the nitrogen (C-2 and C-6) will have specific chemical shifts that aid in the complete assignment of the carbon skeleton.
Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) | ¹J(¹³C,¹⁹F) (Hz) |
| C-2 | 52.0 - 54.0 | - |
| C-3 | 35.0 - 37.0 | ~20 |
| C-4 | 88.0 - 92.0 | ~170-180 |
| C-5 | 34.0 - 36.0 | ~20 |
| C-6 | 45.0 - 47.0 | - |
| CH₃ | 18.0 - 20.0 | - |
Note: This is a representative table. Actual chemical shifts and coupling constants can vary.
J-Coupling Analysis for Stereochemical Assignment and Conformational Preferences (e.g., ³J(¹⁹F,¹H) values)
The analysis of scalar coupling constants (J-coupling) is a powerful method for determining the stereochemistry and conformational preferences of cyclic molecules like this compound. The magnitude of the three-bond coupling constant between fluorine and adjacent protons (³J(¹⁹F,¹H)) is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the coupled nuclei. organicchemistrydata.org
For instance, a large ³J(¹⁹F,¹Hax) value (typically 25-35 Hz) is indicative of an anti-periplanar relationship (180° dihedral angle) between the fluorine and an axial proton, which occurs when the fluorine is in an axial position. Conversely, a smaller ³J(¹⁹F,¹Heq) value (typically 5-15 Hz) suggests a synclinal or gauche relationship (around 60° dihedral angle), which is expected for an equatorial fluorine or its coupling to an equatorial proton. By carefully analyzing these coupling constants, the preferred chair conformation of the piperidine ring and the relative stereochemistry of the substituents can be established.
X-ray Crystallography for Absolute and Relative Configuration Determination
While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers a definitive method for determining the absolute and relative configuration of a molecule in the solid state. thieme-connect.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. thieme-connect.de
The diffraction data allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise three-dimensional arrangement of the atoms. This provides unambiguous evidence for the cis or trans relationship between the fluorine at C-4 and the methyl group at C-2. Furthermore, for a chiral molecule like this compound, anomalous dispersion effects in the X-ray scattering can be used to determine the absolute configuration of the stereocenters, confirming the (2S, 4S) assignment. thieme-connect.de
Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Advanced chromatographic techniques are essential for assessing the chemical and enantiomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to separate the target compound from any impurities or byproducts from the synthesis.
To determine the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer in a mixture, chiral chromatography is employed. This involves using a chiral stationary phase (CSP) in either HPLC or GC. The CSP interacts differently with the two enantiomers of a chiral compound, leading to their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated, ensuring the stereochemical integrity of the final product.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of stereoisomers. The direct enantiomeric resolution of racemic mixtures, such as those containing 4-fluoro-2-methylpiperidine, is typically achieved using a chiral stationary phase (CSP). These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation.
The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used due to their broad applicability. For piperidine derivatives, normal-phase or polar organic modes are often effective. The mobile phase usually consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), with the ratio adjusted to optimize separation. Additives may be used to improve peak shape and resolution.
Research on related chiral compounds demonstrates the utility of various HPLC systems. For instance, the separation of amide derivatives of other chiral acids has been successfully accomplished on "Pirkle" type columns, which utilize a chiral ligand like N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine. nih.gov The elution order of enantiomers can be determined by analyzing optically pure standards and may reverse between different chiral column systems. nih.gov
Table 1: Illustrative Chiral HPLC Method for Separation of 4-Fluoro-2-methylpiperidine Enantiomers
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Hypothetical Retention Time (2R,4R) | 8.5 min |
| Hypothetical Retention Time (2S,4S) | 10.2 min |
Supercritical Fluid Chromatography (SFC) for Enantiopurity Assessment
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred alternative to HPLC for chiral separations, valued for its speed, efficiency, and reduced environmental impact. nih.gov The technique uses a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. CO2 is often mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol, to adjust eluent strength.
For enantiopurity assessment, SFC offers significant advantages, including rapid method development and high-throughput screening capabilities. nih.gov The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to liquid chromatography. This allows for quick confirmation of the enantiomeric excess (e.e.) of a desired stereoisomer, such as this compound.
The same types of chiral stationary phases used in HPLC, particularly polysaccharide derivatives, are highly effective in SFC. sigmaaldrich.com Basic or acidic additives can be incorporated into the modifier to improve peak shape and enhance selectivity by minimizing non-specific interactions with residual silanols on the stationary phase or by promoting specific interactions with the chiral selector. fagg.be The ease of removing the CO2-rich mobile phase post-analysis also makes SFC ideal for preparative-scale separations to isolate pure enantiomers. nih.govsigmaaldrich.com
Table 2: Example SFC Method for Enantiopurity Analysis of this compound
| Parameter | Condition |
| Column | Astec® Cellulose DMP |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 210 nm |
| Expected Retention Time (2S,4S) | 3.1 min |
| Expected Retention Time (2R,4R) | 3.9 min |
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight of a synthesized compound, providing essential validation of its identity. For compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, often coupled with a liquid chromatography system (LC-MS).
ESI is particularly well-suited for polar molecules like piperidine derivatives, as it can generate intact molecular ions with minimal fragmentation. The analysis is usually performed in positive ion mode (ESI+), where the analyte molecule is protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured by the mass analyzer.
For this compound (Molecular Formula: C₆H₁₂FN), the theoretical exact mass is 117.0954 g/mol . In an ESI-MS spectrum, a prominent peak would be expected at an m/z value corresponding to the protonated molecule [C₆H₁₂FN + H]⁺. The observed mass provides strong evidence for the successful synthesis of the target compound. For example, in studies of related piperidine derivatives, ESI-MS has been used to confirm the formation of products by identifying the correct [M+H]⁺ ion. nih.gov
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Compound | This compound |
| Molecular Formula | C₆H₁₂FN |
| Ionization Mode | Electrospray (ESI+) |
| Ion Observed | [M+H]⁺ |
| Calculated m/z | 118.1032 |
| Observed m/z (Hypothetical) | 118.1035 |
Computational and Theoretical Investigations of 2s,4s 4 Fluoro 2 Methylpiperidine
Density Functional Theory (DFT) Studies on Conformational Behavior
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For substituted piperidines, DFT calculations are crucial for determining the relative energies of different conformations, primarily the chair forms with substituents in axial or equatorial positions.
In studies of analogous compounds, such as cis-3-fluoro-4-methylpiperidine, DFT calculations have been employed to compare the stability of the conformer with the fluorine atom in the axial position versus the equatorial position. These computational analyses consistently show that for many N-protected and protonated fluorinated piperidines, the conformer with an axial fluorine is surprisingly stable, and often preferred over the equatorial conformer. This counterintuitive result, where a substituent prefers the more sterically crowded axial position, is known as the axial fluorine effect.
Computational studies on various N-substituted analogues of fluorinated piperidines (such as TFA-, HCl-, and NH-analogues) reveal a strong preference for the axial conformer in most cases. For example, in the HCl- and NH-analogues of cis-3-fluoro-4-methylpiperidine, both experimental and computational data confirm a high preference for the axial fluorine orientation.
Table 1: Calculated Conformational Preferences for cis-3-fluoro-4-methylpiperidine Analogues Data based on a closely related compound to illustrate the principles governing fluorinated piperidines.
| N-Substituent | Conformer with Axial F (kcal/mol) | Conformer with Equatorial F (kcal/mol) | Predicted Preference |
|---|---|---|---|
| TFA (Trifluoroacetyl) | 0.3 | 0.0 | Equatorial |
| HCl (Hydrochloride) | 0.0 | 1.8 | Axial |
This table is generated based on data for an analogous compound to illustrate the application of DFT studies.
Analysis of the Axial Fluorine Effect and its Origin
The preference for an axial orientation of fluorine in piperidine (B6355638) rings is a well-documented phenomenon attributed to a combination of stabilizing electronic interactions that outweigh traditional steric hindrance. libretexts.org A systematic survey of various fluorinated piperidine derivatives has shown that this preference is influenced by several key factors. acs.org
One of the primary driving forces for the axial fluorine preference is the stabilizing electrostatic interaction between the polarized carbon-fluorine bond (Cδ+-Fδ-) and the nitrogen atom of the piperidine ring. libretexts.org This effect is particularly pronounced when the nitrogen is protonated (N+–H), creating a favorable charge-dipole interaction (C–F···H–N+). acs.org In the axial conformation, the C-F bond dipole can align favorably with the charge on the ammonium (B1175870) cation, leading to significant stabilization. acs.org This interaction is considered a major contributor to the axial preference, especially in acidic conditions where the piperidine nitrogen is protonated. acs.org
Hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital, is another critical stabilizing factor. acs.org In the case of axial 4-fluoropiperidines, a key hyperconjugative interaction is the donation of electron density from the anti-periplanar C-H sigma bonds (at positions 3 and 5) into the low-lying antibonding sigma orbital (σ) of the C-F bond (σC-H → σC-F). acs.org This delocalization stabilizes the molecule, and the geometric requirements for this overlap are optimally met when the fluorine atom is in the axial position. Computational analyses have confirmed that hyperconjugative interactions play a significant role, particularly in neutral (NH) and TFA-protected analogues. acs.org
The classical view of cyclohexane (B81311) and piperidine stereochemistry suggests that substituents prefer the equatorial position to avoid steric clashes with other axial atoms. In the axial position, a substituent experiences 1,3-diaxial interactions with the axial hydrogens on carbons 2 and 6. While fluorine is larger than hydrogen, these steric repulsions are often not strong enough to overcome the powerful stabilizing electronic effects of charge-dipole interactions and hyperconjugation. libretexts.org However, steric repulsion can become a decisive factor if other bulky substituents are present on the ring, which can shift the equilibrium towards the equatorial conformer. acs.org
Influence of Solvation and Solvent Polarity on Conformation
The conformational equilibrium of fluorinated piperidines is highly sensitive to the surrounding environment, particularly the polarity of the solvent. acs.org Solvation plays a major role in modulating the balance between the axial and equatorial conformers. acs.org
Computational and experimental studies have demonstrated that an increase in solvent polarity tends to further stabilize the conformer with the axial fluorine. acs.org This is because the axial conformer is generally more polar than its equatorial counterpart. Polar solvents are better at stabilizing the larger dipole moment of the axial conformer, thus increasing its population at equilibrium. For instance, studies on 3,5-difluoropiperidine (B12995073) derivatives showed that increasing the solvent polarity by changing from chloroform (B151607) (ε=4.81) to DMSO (ε=46.7) can invert the conformational preference from equatorial to axial. acs.org DFT calculations on model systems have quantified this effect, showing a progressive stabilization of the axial conformer as the dielectric constant of the solvent increases. acs.org
Table 2: Effect of Solvent Polarity on the Relative Free Energy of Axial vs. Equatorial Conformers Data based on a model fluorinated piperidine to illustrate the influence of solvation.
| Solvent | Dielectric Constant (ε) | Relative Free Energy (ΔG a-e) (kcal/mol) |
|---|---|---|
| Benzene (B151609) | 2.3 | +0.2 |
| Chloroform | 4.8 | +0.5 |
| Dichloromethane | 8.9 | +0.6 |
| DMSO | 46.7 | +0.8 |
This table is generated based on data for an analogous compound. A positive ΔG value indicates a preference for the axial conformer. The increasing positive value shows greater stabilization of the axial conformer in more polar solvents. acs.org
Electronic Structure Analysis and Bonding Characteristics of the C-F Bond in the Piperidine Ring
The electronic landscape of (2S,4S)-4-Fluoro-2-methylpiperidine is significantly influenced by the high electronegativity of the fluorine atom. This leads to a highly polarized carbon-fluorine bond, a defining feature that governs many of the molecule's properties. Computational studies on analogous fluorinated piperidines provide a framework for understanding these effects.
The C-F bond in such systems is characterized by a notable stability, stemming from the strong electrostatic attraction between the polarized carbon (Cδ+) and fluorine (Fδ-) atoms. bmrb.io This polarity is a key factor in the molecule's conformational preferences and its interactions with biological targets.
Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock calculations, are instrumental in elucidating the geometric and electronic parameters of fluorinated piperidines. For instance, calculations on related molecules like piperidine and 4-methylpiperidine (B120128) using the B3LYP/6-31G(d) level of theory have shown excellent agreement with experimental values for bond lengths and angles. researchgate.net
Detailed Research Findings
Bond Lengths and Angles: The introduction of a fluorine atom at the C4 position is expected to have a discernible effect on the local geometry of the piperidine ring. The C-F bond length in fluorinated alkanes is typically around 1.38 Å. The presence of the electronegative fluorine atom can also subtly influence the adjacent C-C bond lengths and the bond angles within the ring. The chair conformation of the piperidine ring is the most stable, and the orientation of the fluorine atom (axial or equatorial) will further modulate these geometric parameters.
Mulliken Population Analysis: Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org For a fluorinated piperidine, this analysis would reveal a significant negative partial charge on the fluorine atom and a corresponding positive partial charge on the carbon atom to which it is attached (C4). This charge distribution is a direct consequence of the large difference in electronegativity between carbon and fluorine. The partial charges on other atoms in the ring would also be influenced, albeit to a lesser extent.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of the bonding and electronic interactions within a molecule. A key interaction in fluorinated piperidines is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C sigma bond) to an empty antibonding orbital. In the case of an axially oriented C-F bond, a significant hyperconjugative interaction can occur between the lone pairs of the fluorine atom and the antibonding orbitals of the vicinal axial C-H bonds. This interaction can contribute to the stabilization of the axial conformation of the fluorine atom, a phenomenon observed in some fluorinated cyclohexanes. nih.gov
Calculated Vibrational Frequencies: The vibrational frequency of the C-F stretching mode is a characteristic feature that can be predicted computationally and observed experimentally using infrared (IR) spectroscopy. For organofluorine compounds, the C-F stretching vibration typically appears in the range of 1000-1400 cm⁻¹. The precise frequency for this compound would depend on its specific conformation and the local electronic environment.
The following tables present anticipated computational data for the C-F bond in this compound, based on typical values for similar fluorinated piperidine systems.
| Parameter | Predicted Value |
| C-F Bond Length | ~1.38 - 1.41 Å |
| C-C-F Bond Angle | ~109.5° |
| C-F Stretching Frequency | ~1050 - 1150 cm⁻¹ |
| Atom | Predicted Mulliken Partial Charge (e) |
| C4 | +0.2 to +0.4 |
| F | -0.3 to -0.5 |
These computational insights into the electronic structure and bonding of the C-F group in this compound are crucial for understanding its chemical reactivity, metabolic stability, and potential as a pharmacophore in drug design. The strong polarity and unique electronic interactions of the C-F bond are defining features that set this molecule apart from its non-fluorinated counterparts.
Chemical Transformations and Derivatization of 2s,4s 4 Fluoro 2 Methylpiperidine
Chemoselective Functionalization and Elaboration
Chemoselectivity is paramount when modifying complex molecules like fluorinated piperidines, which may contain multiple reactive sites. Methodologies that allow for the predictable functionalization of one group in the presence of others are highly valuable.
Selective Reduction of Orthogonal Functional Handles (e.g., imine, ester, alkene)
The selective reduction of specific functional groups is a cornerstone of synthetic strategy, allowing for the transformation of a common intermediate into a variety of products. In the context of fluorinated piperidines, this is often achieved by choosing appropriate catalysts and reaction conditions that can differentiate between functionalities like alkenes, esters, or aromatic rings.
For instance, palladium-catalyzed hydrogenation is a robust method for the reduction of fluoropyridines to the corresponding fluorinated piperidines. acs.org This process can be highly chemoselective, reducing the pyridine (B92270) ring while leaving other aromatic systems, such as benzene (B151609) or imidazole (B134444) rings, intact. acs.orgnih.gov This selectivity is critical when synthesizing complex drug-like molecules where multiple aromatic moieties may be present. The cis-selectivity of the hydrogenation often leads to the formation of all-cis-(multi)fluorinated piperidines, which can be controlled through a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process. nih.gov
In scenarios involving precursors with multiple reducible groups, such as an alkene and an ester, the choice of reducing agent is critical. For example, hydroboration-oxidation can selectively reduce a methylene (B1212753) group (an exocyclic alkene) on a piperidine (B6355638) ring to a primary alcohol without affecting other functional groups like a nearby aryl substituent. acs.org Similarly, catalytic systems can be designed to selectively reduce a pyridine ring while tolerating sensitive functional groups like esters and protected amines. acs.orgnih.gov
Hydrolytic Decarboxylation Reactions
Decarboxylation reactions, which involve the removal of a carboxyl group, are fundamental transformations for modifying a molecular scaffold. In the synthesis of piperidine derivatives, a carboxyl group often serves as a handle for directing other reactions or can be a remnant of the starting materials used in the ring's construction. Its removal can be a key final step in a synthesis.
Acid-catalyzed decarboxylation is a common method. nih.gov The mechanism can vary depending on the substrate and conditions, but a potential pathway involves the addition of water to the protonated carboxyl group, followed by the cleavage of the carbon-carbon bond to release carbon dioxide, often through an intermediate like protonated carbonic acid. nih.govresearchgate.net This approach avoids the formation of very high-energy intermediates. nih.gov The specific conditions, particularly the acidity of the medium, play a crucial role in the reaction's success. nih.govacs.org
For instance, the decarboxylation of a carboxylic acid attached to the piperidine ring can simplify the structure or allow for the introduction of a simple hydrogen atom at that position. This transformation is often a step in a multi-step sequence to achieve a target molecule with a specific substitution pattern.
Cross-Metathesis Reactions for Exocyclic Alkene Functionalization
Olefin metathesis is a powerful carbon-carbon double bond-forming reaction that has revolutionized the synthesis of complex molecules. wikipedia.org Cross-metathesis, a variant of this reaction, involves the reaction of two different alkenes to form new alkene products. organic-chemistry.org This strategy is particularly useful for functionalizing scaffolds that contain an alkene, such as a piperidine with an exocyclic methylene group.
By reacting a piperidine precursor containing an exocyclic double bond with a different terminal alkene in the presence of a ruthenium-based catalyst (like a Grubbs catalyst), the methylene group can be replaced with a more complex alkylidene substituent. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the introduction of a wide variety of functional groups at that position, driven by the entropically favored release of ethylene (B1197577) gas. wikipedia.org The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the newly formed double bond. organic-chemistry.orgnih.gov
This methodology has been applied to functionalize 4-methylenepiperidines, providing a route to a diverse set of 2,4-disubstituted piperidine building blocks. acs.org The ability to introduce varied side chains via cross-metathesis significantly expands the structural diversity accessible from a single precursor. nih.gov
Modification of Ring Substituents
Directly modifying the substituents on the piperidine ring or the ring itself offers a direct path to new analogs. These transformations can involve C-H functionalization or the introduction of new chemical moieties to diversify the core scaffold.
Functionalization of Methylene Groups
The direct functionalization of C(sp³)–H bonds on the piperidine ring is a highly sought-after transformation as it allows for the modification of what are typically considered unreactive positions. nih.gov The different positions on the piperidine ring (C2, C3, C4) have distinct electronic and steric properties that influence their reactivity. nih.gov The C4 position is often sterically the most accessible, making it a prime target for functionalization. nih.gov
Rhodium-catalyzed C-H insertion reactions have been successfully employed to introduce functional groups at specific positions on the piperidine ring. nih.gov The selectivity of these reactions can be controlled by the choice of both the catalyst and the protecting group on the piperidine nitrogen. nih.govnih.gov For example, by using specific N-acyl protecting groups in combination with tailored rhodium catalysts, functionalization can be directed to the C4 position. nih.gov
Other methods for functionalizing methylene groups include oxidation to form piperidones. A protocol using TEMPO under oxidative conditions can convert piperidines into α,β-unsaturated 2-piperidones, which can then undergo further reactions like conjugate additions. nih.gov Additionally, the methylene group of a 4-methylenepiperidine (B3104435) can be transformed into other functionalities; for example, ozonolysis followed by a reductive workup yields a 4-piperidone. acs.org This ketone can then serve as a handle for further derivatization.
Introduction of Diverse Functional Groups for Scaffold Diversification
The introduction of a wide array of functional groups is essential for creating libraries of compounds for biological screening. researchgate.net The (2S,4S)-4-fluoro-2-methylpiperidine scaffold can be diversified by leveraging the reactivity of its inherent or introduced functional groups.
A variety of functional groups are often tolerated in the synthetic sequences used to build or modify the piperidine ring, including protected alcohols and amines, ethers, and boronic esters. nih.gov This tolerance allows for the synthesis of highly decorated piperidine derivatives. For example, a dearomative functionalization approach to pyridines can construct highly substituted piperidines bearing diverse functional handles. researchgate.net
The introduction of fluorine-containing side chains is also a common strategy. This can be achieved through methods like the double reductive amination of a diformyl intermediate with various fluoroalkylamines, leading to piperidine derivatives with fluorinated side chains. jyu.fi The synthesis of analogs with moieties like difluoromethoxy groups or isoxazoles has also been reported, starting from appropriately functionalized precursors. nih.gov These modifications significantly alter the electronic and steric properties of the final compound, which is a key aspect of scaffold diversification.
** 2s,4s 4 Fluoro 2 Methylpiperidine As a Chiral Building Block in Advanced Organic Synthesis**
Design and Synthesis of Complex Molecular Architectures
The rigid, pre-defined three-dimensional structure of (2S,4S)-4-fluoro-2-methylpiperidine makes it an attractive starting point for the synthesis of complex molecules. The presence of two stereocenters and a fluorine atom provides a scaffold with a well-defined spatial arrangement of substituents, which is crucial for achieving high selectivity in biological interactions.
One notable application of a related fluorinated piperidine (B6355638) scaffold is in the development of potent and selective T-type Ca2+ channel antagonists. In a study aimed at optimizing piperidine-based lead compounds, the introduction of a fluorine atom at the 4-position of the piperidine ring led to the discovery of a potent antagonist with improved in vivo efficacy in the central nervous system and a favorable cardiovascular safety profile. nih.gov This highlights the significant impact that the strategic placement of a fluorine atom on the piperidine core can have on the pharmacological properties of the final molecule.
Furthermore, in the development of h5-HT2A receptor antagonists, a 4-fluoropiperidine (B2509456) moiety was incorporated to enhance oral bioavailability. acs.org The initial lead compound suffered from metabolic instability, but by introducing a fluorine atom to the piperidine ring, researchers were able to block a major metabolic pathway, resulting in a compound with significantly improved pharmacokinetic properties, including 80% bioavailability and a 12-hour half-life in rats. acs.org These examples, while not exclusively using the this compound isomer, underscore the power of the fluoropiperidine scaffold in the design of complex and effective therapeutic agents.
Scaffold for Diversification and Library Generation in Synthetic Research
The this compound scaffold is an ideal platform for the generation of diverse chemical libraries for high-throughput screening. The piperidine nitrogen can be readily functionalized through various reactions, such as acylation, alkylation, and reductive amination, allowing for the introduction of a wide range of substituents. The inherent chirality and fluorination of the scaffold provide a constant structural feature across the library, while the introduced substituents allow for the exploration of a broad chemical space.
The synthesis of fluorinated analogs of biologically active compounds has been a significant area of research. A rhodium(I)-catalyzed dearomatization/hydrogenation process has been developed to produce a variety of substituted fluoropiperidines, including analogs of known drugs like Melperone and Diphenidol. mdpi.com This methodology demonstrates the potential to create libraries of fluorinated piperidine derivatives for biological evaluation. While this study did not specifically focus on this compound, the principles can be applied to generate diverse libraries from this specific chiral building block.
The ability to systematically modify the piperidine scaffold allows for the fine-tuning of physicochemical and biological properties. This is a critical aspect of lead optimization in drug discovery, where small structural changes can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.
Precursors for Other Fluorinated Chiral Scaffolds and Compounds
The versatility of this compound extends to its use as a precursor for the synthesis of other valuable fluorinated chiral building blocks.
Synthesis of Fluorinated Amino Acid Analogues
Fluorinated amino acids are of great interest in peptide and protein engineering, as they can confer unique structural and functional properties. The piperidine ring of this compound can, in principle, be cleaved and transformed to generate fluorinated amino acid derivatives. While direct synthetic routes from this specific piperidine are not extensively documented in current literature, general strategies for the synthesis of fluorinated amino acids from cyclic precursors provide a conceptual framework for such transformations.
Generation of Tetrahydropyridine γ-Amino Acids
Tetrahydropyridine γ-amino acids are conformationally constrained scaffolds that can be incorporated into peptides and other bioactive molecules. Incomplete reduction of substituted pyridines can lead to the formation of tetrahydropyridines. mdpi.com It is conceivable that derivatives of this compound could be oxidized to the corresponding tetrahydropyridine, which could then be further elaborated to generate novel γ-amino acid analogs.
Application in Fragment-Based Drug Discovery (as 3D Fragments)
Fragment-based drug discovery (FBDD) relies on the identification of small, low-molecular-weight compounds (fragments) that bind to a biological target. These fragments are then grown or linked together to create more potent lead compounds. The three-dimensional character of this compound makes it an excellent candidate for a 3D fragment. lifechemicals.com
Its rigid structure and defined stereochemistry allow it to explore specific regions of a protein's binding site that may not be accessible to flat, aromatic fragments. The fluorine atom can also participate in favorable interactions with the protein, such as hydrogen bonds and dipole-dipole interactions, contributing to binding affinity. The piperidine nitrogen provides a convenient handle for fragment elaboration.
Role in Conformational Control of Advanced Molecules for Synthetic Design
The introduction of fluorine into a molecule can have a profound effect on its conformational preferences. acs.org In the case of the piperidine ring, the gauche effect between the fluorine atom and adjacent substituents can influence the chair-boat equilibrium and the axial-equatorial preference of other groups on the ring. This conformational control is a powerful tool in the design of molecules with specific three-dimensional shapes, which is critical for achieving high-affinity and selective binding to biological targets.
By strategically placing the this compound scaffold within a larger molecule, chemists can enforce a desired conformation, reducing the entropic penalty of binding and leading to improved potency. This pre-organization of the ligand into its bioactive conformation is a key principle in modern drug design.
Future Research Directions for 2s,4s 4 Fluoro 2 Methylpiperidine
Development of Novel and More Efficient Stereoselective Synthetic Pathways
While methods exist for the synthesis of fluorinated piperidines, the pursuit of more efficient, scalable, and stereoselective routes remains a critical objective. Current strategies, such as the hydrogenation of fluoropyridine precursors, provide access to cis-selective products but often require specific catalysts and conditions. acs.orgnih.gov Future work should focus on developing synthetic methodologies that offer enhanced control over all stereocenters and are amenable to large-scale production.
Key areas for future synthetic development include:
Asymmetric Catalysis: Exploring novel chiral catalysts (metal-based or organocatalytic) for the enantioselective and diastereoselective fluorination of piperidine (B6355638) precursors or the asymmetric cyclization of fluorinated acyclic amines.
Enzymatic and Chemoenzymatic Methods: Harnessing enzymes, such as fluorinases or hydrolases, could offer unparalleled stereoselectivity under mild, environmentally benign conditions. researchgate.net An enzymatic resolution step, for instance, could be employed to separate diastereomers with high fidelity.
Advanced Cyclization Strategies: Investigating modern cyclization reactions, such as Prins-type or carbonyl ene cyclizations, could provide alternative pathways to construct the piperidine ring with controlled stereochemistry. rsc.org The choice of catalyst, as demonstrated in related systems, can dictate the thermodynamic or kinetic outcome, yielding different diastereomers. rsc.org
A comparison of potential synthetic approaches is summarized below.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Hydrogenation | Utilizes abundant fluoropyridine starting materials; established protocols. nih.gov | Limited diastereoselectivity; may require harsh conditions or precious metal catalysts. |
| Asymmetric Fluorination | Direct introduction of fluorine with stereocontrol. researchgate.net | Development of highly effective chiral fluorinating agents or catalysts. |
| Prins/Ene Cyclization | Can construct the heterocyclic core and set multiple stereocenters in one step. rsc.org | Controlling competing reaction pathways; achieving high diastereoselectivity for all four possible isomers. |
| Biocatalysis | High stereospecificity; environmentally friendly conditions. | Enzyme discovery and engineering; substrate scope limitations. |
Exploration of New Derivatization Strategies for Enhanced Structural Diversity
The (2S,4S)-4-Fluoro-2-methylpiperidine scaffold is a launchpad for generating diverse libraries of novel compounds for chemical and biological screening. Future research should systematically explore derivatization at multiple positions on the piperidine ring to fully probe the structure-activity relationship (SAR) of its analogues.
Prospective derivatization strategies include:
N-Functionalization: Moving beyond simple protection or alkylation of the ring nitrogen to install a wide array of functional groups, such as amides, sulfonamides, and ureas, which are prevalent in medicinal chemistry. This has been demonstrated in the synthesis of fluorinated analogues of drugs like bupivacaine (B1668057) and ropivacaine. nih.gov
C-H Activation: Employing modern C-H activation/functionalization techniques to selectively introduce substituents at the C3, C5, and C6 positions of the piperidine ring. This would grant access to previously hard-to-make substitution patterns.
Modification of the C2-Methyl Group: Functionalizing the existing methyl group to introduce further complexity, such as hydroxymethyl, aminomethyl, or carboxyl groups, thereby adding new vectors for interaction with biological targets.
Nucleophilic Substitution: While challenging, investigating conditions for the selective displacement of the fluorine atom with other nucleophiles could yield a range of 4-substituted piperidines.
Deeper Computational Insight into Fluorine's Stereoelectronic Effects and Their Synthetic Implications
The influence of the fluorine atom in this compound extends beyond simple steric bulk. Its powerful electron-withdrawing nature and ability to participate in stabilizing hyperconjugative interactions, such as the gauche effect, significantly impact the ring's conformation and reactivity. acs.org While the conformational preferences of fluorinated piperidines have been studied, a deeper, quantitative understanding through computational chemistry is a promising research frontier.
Future computational studies should focus on:
Conformational Analysis: Using high-level quantum mechanical calculations (e.g., Density Functional Theory) to precisely model the conformational landscape of the piperidine ring. This includes quantifying the energy difference between axial and equatorial fluorine conformers and understanding how this is modulated by N-substitution and solvent effects.
Predicting Reactivity: Applying computational models to predict the regioselectivity and stereoselectivity of reactions on the fluorinated piperidine ring. For example, modeling transition states could help rationalize and predict the outcomes of C-H activation or electrophilic addition reactions.
Informing Catalyst Design: Using computational insights into the stereoelectronic profile of the molecule to design new chiral catalysts or reagents that can recognize and selectively transform it. The fluorine atom could act as a key recognition element for a tailored catalyst.
| Computational Focus Area | Key Questions to Address | Potential Impact |
| Conformational Preferences | What is the precise energetic preference for axial vs. equatorial fluorine? How does the N-substituent influence this equilibrium? | Guiding the design of molecules with specific 3D shapes for optimal target binding. |
| Reaction Mechanism Analysis | How does the fluorine atom influence the stability of transition states in potential reactions? | Predicting the outcome of new reactions and optimizing conditions for desired selectivity. |
| Molecular Property Prediction | How does fluorine impact pKa, lipophilicity, and dipole moment? | Aiding in the rational design of drug candidates with improved pharmacokinetic properties. |
Expansion of Applications as a Versatile Chiral Building Block in Novel Synthetic Methodologies
Beyond its potential as a component of bioactive molecules, this compound can serve as a valuable chiral building block or auxiliary in asymmetric synthesis. Its fixed stereochemistry and the unique electronic properties imparted by fluorine make it an attractive tool for transferring chirality or controlling stereochemical outcomes in new reactions.
Future applications to be explored include:
Chiral Ligands for Asymmetric Catalysis: Incorporating the this compound motif into the structure of ligands for transition metal catalysts. The fluorine atom could tune the electronic properties of the metal center, potentially enhancing catalytic activity and enantioselectivity.
Chiral Auxiliaries: Attaching the piperidine to a prochiral substrate to direct the stereochemical course of a reaction, followed by facile cleavage. The defined conformation of the fluorinated ring could provide a highly ordered chiral environment.
Scaffold for Complex Molecule Synthesis: Using the piperidine as a foundational core for the synthesis of complex natural products or other intricate molecular architectures. Its pre-defined stereocenters would significantly simplify the synthetic challenge. For instance, it could serve as a starting point for analogues of 4'-substituted nucleosides, which are a cornerstone of antiviral research. nih.gov
By pursuing these research directions, the scientific community can significantly advance the synthesis, understanding, and application of this compound, solidifying its role as a powerful tool in modern organic and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
